molecular formula C6H5NOS B13456925 4-Ethynyl-2-methoxythiazole

4-Ethynyl-2-methoxythiazole

Cat. No.: B13456925
M. Wt: 139.18 g/mol
InChI Key: UDBHHKNSIABVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-2-methoxythiazole is a substituted thiazole derivative featuring a methoxy group at position 2 and an ethynyl group at position 3. The thiazole core, a five-membered aromatic heterocycle containing sulfur and nitrogen, is known for its versatility in medicinal chemistry and materials science. The ethynyl group (C≡CH) introduces sp-hybridized carbon, enabling reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it a valuable precursor for synthesizing complex derivatives . The methoxy group enhances solubility and influences electronic properties via electron donation.

Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

4-ethynyl-2-methoxy-1,3-thiazole

InChI

InChI=1S/C6H5NOS/c1-3-5-4-9-6(7-5)8-2/h1,4H,2H3

InChI Key

UDBHHKNSIABVAB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CS1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methoxy-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and methoxy groups. One common method involves the reaction of 2-methoxy-1,3-thiazole with an ethynylating agent under suitable conditions. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 4-ethynyl-2-methoxy-1,3-thiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-methoxy-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethynyl-2-methoxy-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethynyl-2-methoxy-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Thiazole vs. Benzothiazole

The benzothiazole derivative 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () incorporates a fused benzene ring, enhancing conjugation and planarity compared to monocyclic thiazoles. In contrast, 4-Ethynyl-2-methoxythiazole’s smaller thiazole core offers greater synthetic flexibility for functionalization at the ethynyl position .

Substituent Effects

Ethynyl vs. Hydrazone/Hydrazine Groups

The hydrazone-containing compound 2-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole () and 4-(4-Methoxyphenyl)-2(3H)-thiazolone hydrazone () feature nitrogen-rich substituents. These groups enable chelation with metal ions and participation in hydrogen bonding, which can enhance binding to biological targets like enzymes. However, the ethynyl group in this compound provides distinct reactivity for covalent modifications, such as triazole formation via click chemistry, a feature absent in hydrazone derivatives .

Aryl and Acetamide Substituents

The thiazole-triazole acetamide derivatives (e.g., 9a–9e, ) bear aryl groups (e.g., 4-bromophenyl in 9c) and acetamide linkages. For instance, docking studies for 9c suggest strong interactions with active sites due to halogen bonding from the bromine atom. In contrast, this compound’s compact structure may favor pharmacokinetic properties like metabolic stability .

Physical and Spectroscopic Properties

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Features
This compound 2-OCH₃, 4-C≡CH ~153.2 Not reported IR: C≡C stretch ~2100 cm⁻¹; ¹H NMR: OCH₃ δ ~3.8 ppm
9c () 4-Bromophenyl, acetamide ~584.4 Reported in study ¹H NMR: Aromatic Br signals; IR: Amide C=O ~1700 cm⁻¹
compound Hydrazone, 4-OCH₃ phenyl ~368.4 Not reported IR: N-H ~3200 cm⁻¹; ¹³C NMR: C=N ~160 ppm
  • Ethynyl Group : The sharp IR absorption for C≡C (2100 cm⁻¹) distinguishes this compound from hydrazone or aryl-substituted analogs .
  • Aryl Halogens : Bromine in 9c contributes to higher molecular weight and distinct NMR splitting patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.